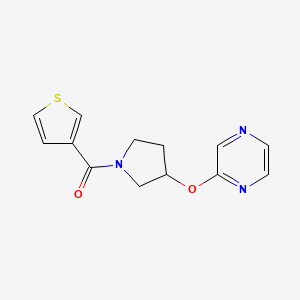
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as PPTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTM is a small molecule that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Structural Analysis
The compound and its analogs have been subjected to structural analysis, revealing their molecular characteristics and behaviors. Notably, the isomorphous structures of analogs demonstrate adherence to the chlorine-methyl exchange rule, with extensive disorder in the molecular structure, impacting the precision of structural descriptions and the detection of isomorphism in data-mining procedures (Swamy et al., 2013).
Antimicrobial Activity
Several derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. A notable example is a series of compounds synthesized by condensation of substituted chalcones and isoniazid, exhibiting antimicrobial activity comparable to standard drugs. The presence of a methoxy group in the compounds correlates with heightened antimicrobial activity (Kumar et al., 2012).
Molecular Docking and Enzyme Inhibition
Thiophene-based derivatives of the compound have been designed and evaluated for their enzyme inhibitory activities against various enzymes, showcasing significant inhibitory activities. Molecular docking studies further elucidate the interactions at enzyme active sites, indicating the compounds' potential as enzyme inhibitors (Cetin et al., 2021).
Spectroscopic Properties and Theoretical Studies
The compound's analogs have been studied for their spectroscopic properties and theoretical behaviors. These studies provide insights into the electronic absorption, excitation, and fluorescence properties of the compounds, influenced by factors such as solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations assist in understanding the stabilization mechanisms and molecular orbital interactions (Al-Ansari, 2016).
Antibacterial and Antioxidant Activities
Derivatives of the compound have been synthesized and tested for their antibacterial and antioxidant activities. The synthesized compounds exhibit moderate antibacterial activity against various strains and moderate antioxidant activities. Theoretical studies, including DFT and molecular docking analysis, support the understanding of the compounds' interactions and activities (Lynda, 2021).
Propriétés
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(10-2-6-19-9-10)16-5-1-11(8-16)18-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGXXWWTSZLXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

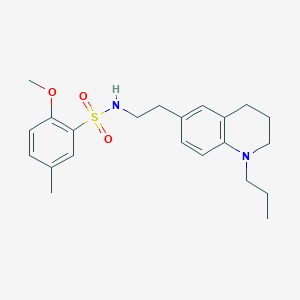
![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)
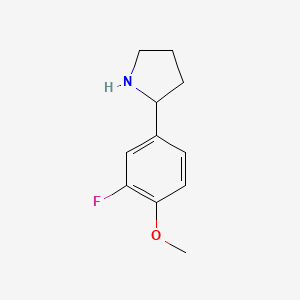
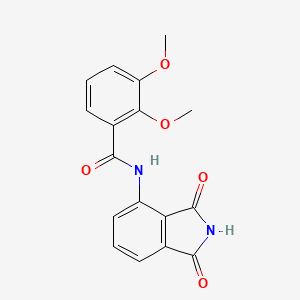
![(E)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2630799.png)
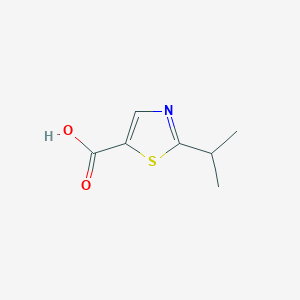
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)
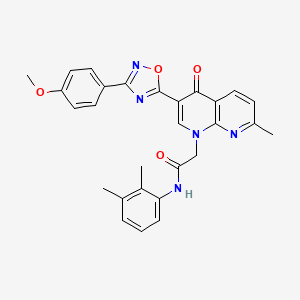


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
